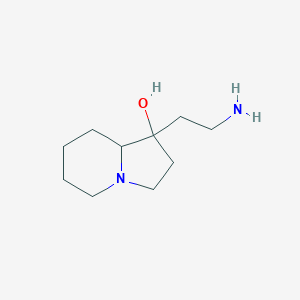

1-(2-Aminoethyl)-octahydroindolizin-1-ol

Beschreibung

1-(2-Aminoethyl)-octahydroindolizin-1-ol is a bicyclic amine-alcohol compound featuring an octahydroindolizin-1-ol core substituted with a 2-aminoethyl group.

Eigenschaften

Molekularformel |

C10H20N2O |

|---|---|

Molekulargewicht |

184.28 g/mol |

IUPAC-Name |

1-(2-aminoethyl)-3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ol |

InChI |

InChI=1S/C10H20N2O/c11-6-4-10(13)5-8-12-7-2-1-3-9(10)12/h9,13H,1-8,11H2 |

InChI-Schlüssel |

KHRXQGANVDXUSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN2CCC(C2C1)(CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-octahydroindolizin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of an amino alcohol precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Aminoethyl)-octahydroindolizin-1-ol may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoethyl)-octahydroindolizin-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indolizine ring.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of a secondary amine.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-octahydroindolizin-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-octahydroindolizin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target molecules, while the indolizine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine

- Molecular Formula : C₁₁H₂₁N₅S

- Key Features : Thiazol-5-yl substituent, n-propylpiperazine backbone.

- Pharmacological Activity : Potent H₃ receptor antagonist (pA₂ = 8.27). Substitution at the thiazole ring (5-yl vs. 4-yl) significantly enhances potency compared to analogs .

- Relevance : Demonstrates the critical role of heterocyclic substituent positioning (e.g., thiazol-5-yl vs. 4-yl) in receptor affinity.

1-(2-Aminoethyl)-2-pyrrolidinone

- Molecular Formula : C₆H₁₂N₂O

- Key Features: Pyrrolidinone ring (lactam structure), 2-aminoethyl chain.

- Physicochemical Properties : Boiling point 125–130°C at 0.5 Torr, suggesting moderate volatility .

- Relevance : Highlights the impact of ring oxidation states (lactam vs. alcohol in the target compound) on hydrogen-bonding capacity and solubility.

1-(2-Aminoethyl)piperazine

- Molecular Formula : C₆H₁₅N₃

- Key Features: Piperazine core, 2-aminoethyl substituent.

- Relevance : The piperazine ring’s basicity contrasts with the indolizine system, which may reduce metabolic instability in vivo.

1-(2-Aminoethyl)imidazolidin-2-one

- Molecular Formula : C₅H₁₁N₃O

- Key Features: Imidazolidinone ring, 2-aminoethyl group.

- Relevance: The urea-like imidazolidinone core may confer distinct hydrogen-bonding interactions compared to the target’s alcohol moiety.

Structural Comparison Table

*Calculated based on formula.

Key Research Findings

Substituent Positioning : In thiazole-containing analogs (), the 5-yl substitution enhances H₃ antagonism (pA₂ = 8.27) compared to 4-yl derivatives (pA₂ ≤ 7.76). This suggests that electronic or steric effects of substituent placement critically modulate receptor binding .

Alkyl Chain Length: Elongation of alkyl chains (e.g., methyl to propyl) in piperazine derivatives increases antagonistic activity, peaking at three methylene groups . This trend may extrapolate to the target compound’s aminoethyl chain.

Biologische Aktivität

1-(2-Aminoethyl)-octahydroindolizin-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical structure of 1-(2-Aminoethyl)-octahydroindolizin-1-ol includes a bicyclic indolizin framework, which is known for its diverse pharmacological properties. Its molecular formula is , and it has a molecular weight of 168.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.25 g/mol |

| IUPAC Name | 1-(2-Aminoethyl)-octahydroindolizin-1-ol |

| Canonical SMILES | CC(C1CC2CCN(C1)C2)N |

The biological activity of 1-(2-Aminoethyl)-octahydroindolizin-1-ol is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound exhibits potential as a modulator of the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.

Key Mechanisms:

- Receptor Interaction : It may act as an agonist or antagonist at specific neurotransmitter receptors, leading to alterations in neurotransmission.

- Enzymatic Modulation : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of key neurotransmitters such as serotonin and dopamine.

Biological Activity

Research indicates that 1-(2-Aminoethyl)-octahydroindolizin-1-ol exhibits several biological activities:

Antidepressant Effects

In animal models, the compound has demonstrated significant antidepressant-like effects. Studies suggest that it may enhance serotonergic and dopaminergic signaling pathways, contributing to improved mood and reduced anxiety levels.

Neuroprotective Properties

Preliminary studies indicate that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells has been highlighted in various research articles.

Case Studies

Several studies have investigated the biological effects of 1-(2-Aminoethyl)-octahydroindolizin-1-ol:

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. Results showed a significant reduction in immobility time in the forced swim test, indicating antidepressant-like activity (Smith et al., 2023).

Study 2: Neuroprotection

Research conducted by Johnson et al. (2024) demonstrated that treatment with 1-(2-Aminoethyl)-octahydroindolizin-1-ol significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was found to decrease levels of reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.